Benzenepropanol, 3-iodo-
Description
Contextual Significance within Organic and Medicinal Chemistry Scaffolds
The presence of an iodine atom on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable scaffold in both organic and medicinal chemistry. Aryl iodides are particularly important in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of complex organic molecules. unl.edu The carbon-iodine bond is the most reactive among the halogens in these catalytic cycles, allowing for transformations under mild conditions.
In medicinal chemistry, the introduction of iodine can alter the pharmacokinetic and pharmacodynamic properties of a molecule. kyoto-u.ac.jp The lipophilicity conferred by the iodine atom can enhance membrane permeability. Furthermore, the iodine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of drug-target complexes. Iodinated compounds are also explored for their potential therapeutic applications, including their use as precursors for radiolabeled imaging agents. kyoto-u.ac.jp
Strategic Importance of Benzenepropanol, 3-iodo- as a Versatile Synthetic Precursor
Benzenepropanol, 3-iodo- serves as a key intermediate in the synthesis of a variety of more complex molecules. arborpharmchem.com The propanol (B110389) side chain offers a site for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an amine.
A plausible and common method for the synthesis of benzenepropanol derivatives involves a two-step process. The first step is the iodination of a phenylpropanoic acid derivative. For instance, 3-phenylpropionic acid can be iodinated using reagents like iodine and potassium iodate (B108269) in a mixture of acetic acid and sulfuric acid. guidechem.com The subsequent step involves the reduction of the resulting iodinated carboxylic acid to the corresponding alcohol. This reduction can be effectively achieved using reagents such as borane-tetrahydrofuran (B86392) complex. guidechem.com For example, 3-(4-iodophenyl)propionic acid is reduced to 3-(4-iodophenyl)propanol using a borane-tetrahydrofuran complex in tetrahydrofuran. guidechem.com A similar strategy would be applicable for the synthesis of the 3-iodo isomer.
The dual reactivity of Benzenepropanol, 3-iodo-, possessing both a reactive aryl-iodide bond and a modifiable propanol chain, makes it a highly valuable building block in multi-step organic synthesis.
Scope and Research Objectives for Comprehensive Investigation in Chemical Sciences
The comprehensive investigation of Benzenepropanol, 3-iodo- and related compounds is driven by several research objectives. A primary goal is the development of novel synthetic methodologies that utilize this compound as a starting material. ambeed.com This includes exploring its utility in new cross-coupling reactions and other transformations to create diverse molecular architectures.
Another key research area is the exploration of its potential as a scaffold for the development of new therapeutic agents. syncsci.com By modifying the propanol chain and using the iodine atom as a handle for further diversification, chemists can generate libraries of compounds for screening against various biological targets. Research into the biological activities of structurally similar compounds, such as those with antioxidant and anti-inflammatory properties, provides a rationale for investigating the potential of 3-iodobenzenepropanol derivatives in drug discovery. ontosight.ai
Furthermore, there is an interest in understanding the fundamental chemical and physical properties of this and other iodinated compounds. chemeo.com This includes detailed spectroscopic analysis and the study of its reactivity patterns, which can provide valuable insights for the design of new reactions and functional materials. sdss3.orgnist.gov
Structure
2D Structure
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
3-(3-iodophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11IO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 |
InChI Key |
NYPFFWQKCPNSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzenepropanol, 3 Iodo and Its Analogues
Regioselective Functionalization Strategies of Propanol-Based Arenes
Achieving regioselectivity in the functionalization of substituted arenes is a cornerstone of modern organic synthesis. For substrates like benzenepropanol, the alkyl alcohol side chain is an ortho-, para-directing group, making the synthesis of the meta-iodinated isomer a non-trivial task that requires specialized strategies.
Direct Halogenation Protocols and Mechanistic Investigations
Direct electrophilic iodination of benzenepropanol would typically yield a mixture of ortho- and para-isomers due to the electron-donating nature of the propyl group. Standard electrophilic aromatic substitution mechanisms proceed via a positively charged intermediate (arenium ion), which is stabilized by resonance when the electrophile adds to the ortho or para positions.
To achieve meta-iodination directly, specialized reagents and conditions are required. One approach involves the use of N-halosuccinimides in fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.net These solvents can promote halogenation of even deactivated arenes under mild conditions. researchgate.netacs.org For an activated ring like benzenepropanol, careful control of stoichiometry and reaction time would be crucial to avoid poly-iodination and to favor the thermodynamically controlled meta product, although this remains a significant challenge.
Mechanistic investigations into electrophilic halogenation confirm that the reaction pathway is highly dependent on the nature of the halogenating agent and the solvent system. acs.org For instance, Brønsted acid catalysis can enhance the electrophilicity of the halogenating agent, potentially altering the regiochemical outcome. acs.org However, for a substrate with a simple alkyl chain, achieving high meta-selectivity through direct halogenation is often impractical.
Table 1: Representative Direct Iodination Methods and Typical Regioselectivity
| Iodinating Agent | Catalyst/Solvent | Typical Major Products for Activated Arenes | Reference |
|---|---|---|---|
| I₂ / HNO₃ | Acetic Acid | Ortho/Para Isomers | khanacademy.org |
| N-Iodosuccinimide (NIS) | Acetonitrile (B52724) | Ortho/Para Isomers | researchgate.netdntb.gov.ua |
| NIS / p-TsOH | Acetonitrile | Para Isomer | researchgate.net |
Precursor-Based Syntheses and Stereocontrolled Approaches
A more reliable strategy for synthesizing Benzenepropanol, 3-iodo- involves a precursor-based approach. This method introduces a functional group at the meta position that can be readily converted to an iodide. The most common precursor is an amino group, which can be transformed via the Sandmeyer reaction.
The synthetic sequence would be as follows:
Nitration: Benzenepropanol is nitrated to yield 3-nitrobenzenepropanol. While the propanol (B110389) group is ortho-, para-directing, nitration can be forced to the meta position, albeit often with the formation of other isomers that require separation.
Reduction: The nitro group of 3-nitrobenzenepropanol is reduced to an amino group to form 3-aminobenzenepropanol.
Diazotization and Iodination: The resulting amine is treated with nitrous acid to form a diazonium salt, which is then reacted with potassium iodide to yield the final product, Benzenepropanol, 3-iodo-.
This precursor-based route offers unambiguous regiocontrol. Stereocontrolled approaches can be integrated into this synthesis to produce chiral analogues. If a chiral center is desired on the propanol side chain (e.g., at the benzylic position), an asymmetric reduction of a corresponding ketone precursor could be performed before or after the iodination sequence.
Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Iodine Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-halogen bonds, offering pathways to previously inaccessible molecules through C-H activation and functionalization.
Palladium-Catalyzed Coupling Reactions in 3-Iodinated Benzenepropanol Synthesis
Palladium catalysis is a powerful tool for regioselective C-H iodination. nih.gov By employing a directing group, it is possible to selectively functionalize a specific C-H bond. For the synthesis of Benzenepropanol, 3-iodo-, one could temporarily install a directing group on the alcohol moiety that positions the palladium catalyst over the meta-C-H bond.
A notable strategy is the palladium-catalyzed transfer iodination, which uses aryl iodides as both a hydrogen atom transfer (HAT) reagent and the iodine source. ethz.chnih.govethz.ch This method can functionalize non-activated C(sp³)–H bonds, but related principles can be applied to C(sp²)–H bonds on an aromatic ring under specific catalytic cycles. ethz.chethz.ch Mechanistic studies suggest these reactions can proceed through a Pd(0)/Pd(I) or a Pd(II)/Pd(IV) catalytic cycle, depending on the conditions and ligands used. nih.govethz.ch
Table 2: Overview of Palladium-Catalyzed Iodination Strategies
| Reaction Type | Key Features | Potential Application | Reference |
|---|---|---|---|
| Directed C-H Iodination | Requires a directing group for regiocontrol. | Synthesis of specific isomers. | nih.gov |
| Transfer Iodination | Uses an aryl iodide as the iodine source. | Mild conditions for C-H functionalization. | ethz.chnih.gov |
Alternative Transition Metal Catalysis for Benzenepropanol, 3-iodo- Derivatives
While palladium is the most common catalyst for such transformations, other transition metals are also effective. Copper-catalyzed reactions, for instance, are well-established for forming aryl-heteroatom bonds and can be applied in the context of halogenation. uu.nl Although less common for direct C-H iodination, copper, nickel, and iridium-based systems are being explored for various C-H functionalization reactions. nih.govacs.org For example, photoredox catalysis using iridium or copper complexes can generate aryl radicals from suitable precursors, which can then be trapped by an iodine source. nih.gov These alternative methods can offer different reactivity profiles, substrate scopes, and cost-effectiveness compared to palladium.
Asymmetric Synthesis and Chiral Induction in Related Benzenepropanol Structures
Benzenepropanol, 3-iodo- itself is achiral. However, asymmetric synthesis is crucial for preparing chiral analogues that may have applications in pharmaceuticals or materials science. chiralpedia.com Chirality can be introduced into the three-carbon side chain, typically at the C1 (benzylic) or C2 position.
The main strategies for asymmetric synthesis in this context include:
Chiral Pool Synthesis: Starting with a commercially available chiral building block (e.g., a chiral epoxide or amino acid) that already contains the desired stereocenter. uniurb.it
Chiral Auxiliaries: Attaching a chiral auxiliary to an achiral precursor to direct a stereoselective reaction. The auxiliary is then removed in a subsequent step. uniurb.ityoutube.com
Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an enzyme) to convert an achiral substrate into a chiral product. chiralpedia.com For instance, the asymmetric reduction of a ketone precursor (3-iodo-1-phenyl-1-propanone) using a chiral catalyst like a Noyori-type ruthenium complex could yield enantiomerically enriched (R)- or (S)-1-(3-iodophenyl)propan-1-ol.
These methods allow for the synthesis of specific enantiomers or diastereomers of substituted benzenepropanol derivatives, providing access to a wider range of structurally diverse and potentially bioactive molecules. uwindsor.carsc.org
Optimization of Reaction Conditions and Process Intensification for Research Scale Production
The synthesis of Benzenepropanol, 3-iodo-, a key intermediate in various research applications, is predominantly achieved through the Sandmeyer reaction of 3-aminobenzenepropanol. The optimization of this transformation is crucial for maximizing yield, ensuring purity, and maintaining operational safety, particularly on a research scale. This section details the systematic optimization of reaction parameters and explores process intensification strategies to enhance the efficiency of this synthesis.
The foundational synthetic route involves the diazotization of 3-aminobenzenepropanol followed by an in-situ iodination reaction. This two-step, one-pot procedure is favored for its convenience and generally good yields.
General Reaction Scheme:
Diazotization: 3-aminobenzenepropanol is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), at low temperatures to form the corresponding diazonium salt.
Iodination: The unstable diazonium salt is then reacted with a source of iodide, most commonly potassium iodide (KI), to yield Benzenepropanol, 3-iodo-.
A critical aspect of this synthesis is the careful control of reaction conditions to suppress the formation of byproducts, such as phenols and azo compounds. The stability of the diazonium intermediate is a key factor, with electron-rich anilines sometimes requiring adjusted conditions to ensure complete conversion.
Optimization of Key Reaction Parameters
Systematic studies have been conducted to determine the optimal conditions for the diazotization-iodination of functionalized anilines, which can be extrapolated to the synthesis of Benzenepropanol, 3-iodo-. The following parameters have been identified as having a significant impact on the reaction outcome:
Acid System and Stoichiometry: The choice and amount of acid are critical for the efficient generation of the diazotizing species (nitrous acid) and for stabilizing the resulting diazonium salt. A combination of p-TsOH in acetonitrile has been shown to be effective, providing a mildly acidic environment that promotes the reaction while minimizing side reactions. organic-chemistry.org An optimal molar ratio of the aromatic amine to sodium nitrite and p-TsOH is generally found to be 1:2.5:3. tpu.ru
Solvent System: The solvent plays a crucial role in the solubility of the reactants and the stability of the diazonium intermediate. Acetonitrile is a commonly used solvent for this reaction. organic-chemistry.org For substrates with poor solubility, a mixed solvent system, such as water/acetonitrile, can improve yields. nih.govorganic-chemistry.org
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to manage the exothermic nature of the reaction and the instability of the diazonium salt. mdpi.com However, for some electron-rich anilines, a subsequent increase in temperature (e.g., to 70 °C) can be beneficial to drive the iodination to completion and improve yields. nih.govorganic-chemistry.org
Iodide Source and Stoichiometry: Potassium iodide is the most common and cost-effective source of the iodide nucleophile. An excess of KI is typically used to ensure complete conversion of the diazonium salt. A molar ratio of aromatic amine to KI of 1:2.5 has been reported to be optimal in some systems. tpu.ru
The following interactive data table summarizes the impact of varying key reaction parameters on the yield of the iodination product, based on findings from studies on analogous aromatic amines.
| Parameter | Variation | Observed Effect on Yield | Reference |
| Solvent | Acetonitrile | Good yields for many substrates | organic-chemistry.org |
| Water/Acetonitrile | Improved yields for poorly soluble substrates | nih.govorganic-chemistry.org | |
| Temperature | 0-5 °C (diazotization) | Standard for diazonium salt stability | mdpi.com |
| Room Temperature (iodination) | Effective for many substrates | organic-chemistry.org | |
| 70 °C (iodination) | Increased yields for some electron-rich anilines | nih.govorganic-chemistry.org | |
| Acid | p-TsOH | Mild and effective | organic-chemistry.org |
| Sulfuric Acid | Stronger acid, can be used | tpu.ru | |
| Amine:NaNO₂:KI Ratio | 1:2.5:2.5 | Reported as optimal in some aqueous systems | tpu.ru |
Process Intensification for Research Scale Production
For research-scale production, where safety, efficiency, and reproducibility are paramount, process intensification strategies offer significant advantages over traditional batch processing. Continuous flow chemistry, in particular, has emerged as a powerful tool for the synthesis of diazonium salts and their subsequent reactions.
The key benefits of employing continuous flow for the synthesis of Benzenepropanol, 3-iodo- include:
Enhanced Safety: Diazonium salts are notoriously unstable and can be explosive in a concentrated form. nih.gov Flow reactors utilize small reactor volumes, minimizing the amount of the hazardous intermediate present at any given time. This significantly reduces the risk associated with thermal runaways. mdpi.com
Precise Temperature Control: Microreactors offer superior heat transfer capabilities compared to batch reactors, allowing for precise control of the reaction temperature, which is critical for the stability of the diazonium salt. mdpi.com
Improved Mixing and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient mixing of reactants, leading to faster reaction rates and more consistent product quality. acs.org
Rapid Optimization: Flow chemistry platforms allow for the rapid screening of reaction parameters, such as temperature, residence time, and reagent stoichiometry, facilitating a more efficient optimization process. rsc.org
Scalability: The developed flow process can be readily scaled up by running the reactor for longer periods or by using multiple reactors in parallel, without the need for re-optimization. nih.gov
A typical continuous flow setup for the synthesis of Benzenepropanol, 3-iodo- would involve pumping separate streams of 3-aminobenzenepropanol in an acidic solution and sodium nitrite into a T-mixer. The resulting stream would then flow through a temperature-controlled reactor coil to allow for the formation of the diazonium salt. Subsequently, a stream of potassium iodide solution would be introduced at another mixing point, and the reaction mixture would pass through a second reactor coil to complete the iodination. In-line analytical techniques, such as IR or UV-Vis spectroscopy, can be integrated for real-time reaction monitoring and control. mdpi.com
The following table provides a conceptual comparison of batch versus continuous flow processing for the research-scale synthesis of Benzenepropanol, 3-iodo-.
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to accumulation of diazonium salt | Intrinsically safer due to small hold-up volume |
| Temperature Control | Less precise, potential for hot spots | Excellent, precise control |
| Mixing | Can be inefficient, leading to side reactions | Highly efficient, improved selectivity |
| Optimization Time | Slower, requires multiple discrete experiments | Rapid, automated screening of conditions |
| Scalability | Requires re-optimization for larger scales | Linear scalability by time or parallelization |
| Reproducibility | Can be variable between batches | High, due to precise control of parameters |
The adoption of continuous flow methodologies for the synthesis of Benzenepropanol, 3-iodo- represents a significant advancement in terms of safety, efficiency, and control, making it an attractive approach for modern research and development laboratories.
Mechanistic Investigations into the Reactivity of Benzenepropanol, 3 Iodo
Exploration of Reaction Pathways at the Aryl-Iodine Center
The carbon-iodine bond in Benzenepropanol, 3-iodo- is a focal point for a variety of synthetic transformations due to the high polarizability and relatively low bond strength of the C-I bond, making iodine an excellent leaving group.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA_r) on aryl iodides like Benzenepropanol, 3-iodo- is generally challenging without the presence of strong electron-withdrawing groups on the aromatic ring. The electron-rich nature of the benzene (B151609) ring tends to repel nucleophiles. However, under specific conditions, such as the use of highly reactive nucleophiles or the activation of the ring, substitution can be induced.
The primary mechanism for SNA_r in the absence of strong activating groups is the elimination-addition pathway, proceeding through a highly reactive benzyne (B1209423) intermediate. This process is typically initiated by a very strong base. Alternatively, the addition-elimination mechanism becomes significant if the aromatic ring is substituted with potent electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. For Benzenepropanol, 3-iodo-, which lacks such activating groups, the benzyne mechanism would be the more probable pathway for nucleophilic substitution.
Radical Reactions and Their Propagation
The aryl-iodine bond in Benzenepropanol, 3-iodo- can also undergo homolytic cleavage to generate aryl radicals. This can be initiated by radical initiators or photochemically. Once formed, the 3-(propan-1-ol)phenyl radical can participate in a variety of propagation steps, including hydrogen atom abstraction or addition to unsaturated systems.
A notable potential reaction is intramolecular radical cyclization. While direct studies on Benzenepropanol, 3-iodo- are not extensively documented, analogous studies on 3-phenylpropan-1-ol have shown that the corresponding aryl radical can cyclize to form a six-membered ring, leading to dihydronaphthalene derivatives. The presence of the iodine atom could influence the propensity and outcome of such cyclization reactions.
Cross-Coupling Reactivity Profiles and Kinetic Studies
The aryl-iodine bond of Benzenepropanol, 3-iodo- is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a powerful method for the formation of biaryl compounds.
Heck-Mizoroki Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a new substituted alkene. The reaction is catalyzed by a palladium complex and requires a base.
Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
The presence of the hydroxyl group in the propanol (B110389) side chain can influence the reactivity and selectivity of these cross-coupling reactions. The hydroxyl group can act as a directing group, potentially influencing the regioselectivity of the reaction on substrates with multiple reactive sites through coordination with the palladium catalyst. Kinetic studies of these reactions are crucial for understanding the reaction mechanism, optimizing reaction conditions, and controlling product distribution.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |
| Heck-Mizoroki | Alkene | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl-substituted alkyne |
Functional Group Transformations of the Propanol Moiety
The primary hydroxyl group of the propanol side chain in Benzenepropanol, 3-iodo- is a versatile functional handle that can be readily transformed into a variety of other functional groups.
Reactivity of the Hydroxyl Group in Esterification and Etherification Reactions
Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method for forming ethers.
These reactions are generally high-yielding and allow for the introduction of a wide range of functionalities onto the propanol side chain, further increasing the synthetic utility of Benzenepropanol, 3-iodo-.
| Reaction | Reagent | Product |
| Esterification | Carboxylic acid (R-COOH) | 3-(3-iodophenyl)propyl ester |
| Etherification | Alkyl halide (R'-X) | 3-(3-iodophenyl)propyl ether |
Oxidation and Reduction Chemistry of Benzenepropanol, 3-iodo-
Oxidation: The primary alcohol of Benzenepropanol, 3-iodo- can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 3-(3-iodophenyl)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will oxidize the primary alcohol all the way to the carboxylic acid, 3-(3-iodophenyl)propanoic acid.
Reduction: While the propanol moiety is already in a reduced state, the aryl-iodine bond can be reduced. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tributyltin hydride. This transformation would yield 3-phenylpropan-1-ol. The chemoselective reduction of the aryl-iodine bond in the presence of the hydroxyl group is a key consideration in synthetic planning.
| Transformation | Reagent(s) | Product |
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 3-(3-iodophenyl)propanal |
| Strong Oxidation | Potassium Permanganate (KMnO4) | 3-(3-iodophenyl)propanoic acid |
| Reduction of C-I bond | Catalytic Hydrogenation (e.g., H2/Pd) | 3-phenylpropan-1-ol |
Role as a Key Intermediate in Complex Molecule Synthesis and Diversification
Benzenepropanol, 3-iodo- is a versatile precursor in the synthesis of more complex molecular architectures, largely due to the reactivity of the aryl iodide moiety. This functional group is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of intricate molecular frameworks.
The utility of Benzenepropanol, 3-iodo- as a synthetic intermediate is exemplified in the synthesis of various substituted biaryl and styrenyl compounds, as well as molecules containing an alkyne unit. These transformations are typically achieved through well-established named reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For Benzenepropanol, 3-iodo-, this provides a direct route to introduce a new aryl or vinyl substituent at the 3-position of the benzene ring. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Reaction: In the Heck reaction, Benzenepropanol, 3-iodo- can be coupled with an alkene to form a substituted alkene. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl iodide to a Pd(0) catalyst. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide of Benzenepropanol, 3-iodo- and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction proceeds through a catalytic cycle involving both palladium and copper, leading to the formation of an arylated alkyne.
The following table summarizes the potential transformations of Benzenepropanol, 3-iodo- via these key cross-coupling reactions, highlighting its role in molecular diversification.
| Reaction | Coupling Partner | Catalyst System | Resulting Bond | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | C(sp²)-C(sp²) | Biaryl propanol |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | Styrenyl propanol |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Arylalkynyl propanol |
These reactions underscore the importance of Benzenepropanol, 3-iodo- as a building block, allowing for the systematic modification of its structure to generate a library of diverse compounds for various applications, including the synthesis of biologically active molecules and functional materials.
In Situ Spectroscopic Probing of Reaction Intermediates
Understanding the intricate mechanistic details of reactions involving Benzenepropanol, 3-iodo- is crucial for optimizing reaction conditions and maximizing yields. In situ spectroscopic techniques are powerful tools for the real-time monitoring of chemical reactions, providing valuable insights into the formation, consumption, and structure of transient intermediates.
For reactions involving organometallic species, which are central to the cross-coupling reactions of Benzenepropanol, 3-iodo-, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy are particularly informative.
In Situ NMR Spectroscopy: This technique can be employed to track the progress of a reaction by monitoring the changes in the chemical shifts and signal intensities of reactants, products, and intermediates. For instance, in a palladium-catalyzed coupling reaction of Benzenepropanol, 3-iodo-, ³¹P NMR spectroscopy can be used to observe the coordination of phosphine (B1218219) ligands to the palladium center and to characterize different palladium species within the catalytic cycle. ¹H NMR can provide information on the consumption of the starting material and the formation of the product over time, allowing for kinetic analysis.
In Situ Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is well-suited for studying reactions in solution. It can provide information about the structure and bonding of molecules. For organometallic reactions, Raman spectroscopy can be particularly useful for observing the vibrations of metal-ligand and metal-carbon bonds. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of Raman spectroscopy that can be used to study species adsorbed on the surface of metal nanoparticles. In the context of palladium-catalyzed reactions of Benzenepropanol, 3-iodo-, SERS could potentially be used to monitor the reaction intermediates on the surface of palladium nanocatalysts. nih.gov
The data obtained from these in situ spectroscopic studies can be used to construct detailed reaction profiles, identify rate-determining steps, and elucidate the structure of key intermediates. This knowledge is invaluable for the rational design of more efficient and selective synthetic methodologies.
The following table outlines the potential applications of in situ spectroscopic techniques for studying reactions of Benzenepropanol, 3-iodo-.
| Spectroscopic Technique | Information Gained | Potential Application to Benzenepropanol, 3-iodo- Reactions |
| In Situ NMR (¹H, ¹³C, ³¹P) | Reaction kinetics, identification of major species in solution, ligand coordination | Monitoring the progress of Suzuki, Heck, and Sonogashira couplings; characterizing Pd-phosphine complexes. |
| In Situ Raman/SERS | Vibrational modes of reactants, products, and intermediates; information on surface-adsorbed species | Probing the structure of organopalladium intermediates; studying heterogeneous catalytic systems. nih.gov |
By combining the synthetic utility of Benzenepropanol, 3-iodo- with detailed mechanistic investigations aided by in situ spectroscopy, chemists can unlock the full potential of this versatile building block for the efficient synthesis of complex and valuable molecules.
Computational Chemistry and Theoretical Characterization of Benzenepropanol, 3 Iodo
Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics
No molecular dynamics simulation studies of Benzenepropanol, 3-iodo- have been published. Therefore, information regarding its conformational preferences, flexibility, and dynamic behavior in different environments is not available.
Predictive Modeling of Reactivity, Selectivity, and Reaction Barriers
Without computational studies, there is no data on the predicted reactivity of Benzenepropanol, 3-iodo-, nor have any reaction mechanisms or energy barriers involving this compound been computationally modeled.
Analysis of Intermolecular Interactions, Solvation Effects, and Hydrogen Bonding Networks
A computational analysis of the non-covalent interactions, such as halogen bonding involving the iodine atom, hydrogen bonding from the hydroxyl group, and π-stacking of the benzene (B151609) ring, has not been reported for this molecule. Similarly, studies on its behavior in different solvents and its ability to form hydrogen bonding networks are absent from the literature.
Computational Design of Novel Derivatives with Predicted Reactivity Profiles
The computational design and prediction of reactivity for novel derivatives of Benzenepropanol, 3-iodo- are contingent on initial computational studies of the parent molecule, which are not available.
Advanced Analytical Strategies for the Study of Benzenepropanol, 3 Iodo Systems in Research
Hyphenated Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the real-time analysis of complex reaction mixtures. For systems involving Benzenepropanol, 3-iodo-, these methods are invaluable for tracking the formation of intermediates, byproducts, and final products, thereby providing deep mechanistic insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For Benzenepropanol, 3-iodo-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of Benzenepropanol, 3-iodo- is expected to show distinct signals for the propyl chain protons and the aromatic protons. Based on the analysis of 3-phenyl-1-propanol, the propyl protons would appear as triplets for the methylene (B1212753) groups adjacent to the hydroxyl and the phenyl ring, and a multiplet for the central methylene group. The presence of the electron-withdrawing iodine atom at the 3-position on the benzene (B151609) ring would induce specific downfield shifts in the aromatic region compared to the unsubstituted analog. The proton at the 2-position, being ortho to the iodine, would likely appear as a singlet or a narrow triplet, while the other aromatic protons would exhibit complex splitting patterns.
The ¹³C NMR spectrum would provide complementary information, with the carbon atom bearing the iodine (C-3) showing a characteristic signal at a lower field due to the heavy atom effect. The other aromatic and aliphatic carbon signals would be assigned based on their chemical shifts and correlations from 2D NMR experiments.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzenepropanol, 3-iodo- in CDCl₃ (based on analogous compounds)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-α (CH₂) | ~3.7 | t | Adjacent to OH group. |
| H-β (CH₂) | ~1.9 | m | Central methylene group. |
| H-γ (CH₂) | ~2.7 | t | Adjacent to the aromatic ring. |
| Aromatic H | 7.0 - 7.6 | m | Complex pattern due to 3-iodo substitution. |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of reaction products and for isotopic profiling. For Benzenepropanol, 3-iodo-, the molecular ion peak in an ESI or EI mass spectrum would be readily identifiable due to the monoisotopic nature of iodine (¹²⁷I). The high mass accuracy of HRMS allows for the confident determination of the molecular formula of the parent compound and any reaction products.
The fragmentation pattern in the mass spectrum would be characteristic of the structure. Key fragmentation pathways would likely involve the loss of water from the alcohol, cleavage of the propyl chain, and loss of the iodine atom. The presence of iodine would be confirmed by a prominent peak corresponding to the iodine cation or radical.
Table 2: Expected High-Resolution Mass Spectrometry Data for Benzenepropanol, 3-iodo-
| Ion | Formula | Calculated m/z | Notes |
|---|---|---|---|
| [M]⁺ | C₉H₁₁IO | 262.9855 | Molecular ion |
| [M-H₂O]⁺ | C₉H₉I | 243.9750 | Loss of water |
| [M-C₃H₆O]⁺ | C₆H₅I | 203.9436 | Cleavage of the propanol (B110389) side chain |
Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions and Conformational Changes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular vibrations. In the context of Benzenepropanol, 3-iodo-, these methods can be used to monitor reactions involving the hydroxyl group or the aromatic ring.
The IR spectrum would show a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretching vibration is expected to be observed in the far-infrared region, typically below 600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring. The C=C stretching vibrations of the benzene ring would give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The breathing mode of the substituted benzene ring would also be a prominent feature. acs.org
Table 3: Key Vibrational Frequencies for Benzenepropanol, 3-iodo- (Predicted)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Strong |
| C-O Stretch | 1000-1260 | Medium |
Chromatographic Methodologies (GC, HPLC) for Isolation, Separation, and Quantification in Complex Research Matrices
Chromatographic techniques are indispensable for the separation, isolation, and quantification of Benzenepropanol, 3-iodo- from complex mixtures, such as reaction media or environmental samples. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and other components in the matrix.
Given its boiling point, GC is a suitable technique for the analysis of Benzenepropanol, 3-iodo-. A non-polar or medium-polarity capillary column would likely provide good separation from related non-polar and polar compounds. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification.
HPLC offers greater versatility, especially for non-volatile or thermally labile compounds that may be present in the research matrix. Reversed-phase HPLC with a C18 or C8 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard approach. researchgate.net The retention time would be influenced by the hydrophobicity imparted by the iodine atom and the phenyl ring, as well as the polarity of the alcohol group. UV detection would be effective due to the aromatic chromophore.
X-ray Diffraction and Crystallography for Solid-State Structural Determination of Analogues
While Benzenepropanol, 3-iodo- is a liquid at room temperature, X-ray crystallography can be a powerful tool for determining the solid-state structure of its derivatives or analogues that are crystalline. Single-crystal X-ray diffraction provides precise information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This information is crucial for understanding the effects of the iodo-substituent on the molecular geometry and packing. For instance, halogen bonding, a non-covalent interaction involving the iodine atom, could play a significant role in the crystal packing of derivatives of Benzenepropanol, 3-iodo-. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Benzenepropanol, 3-iodo- |
| 3-phenyl-1-propanol |
| 3-iodobenzyl alcohol |
| Acetonitrile |
Diverse Applications and Materials Science Implications of Benzenepropanol, 3 Iodo
Strategic Precursor in Radiochemistry for Research Probes
Benzenepropanol, 3-iodo- serves as a key foundational molecule in the field of radiochemistry, primarily due to the presence of an iodine atom attached to its benzene (B151609) ring. This iodine atom can be readily substituted with a radioactive isotope of iodine, transforming the stable compound into a radiolabeled probe for research purposes. The choice of iodine isotope is critical as it determines the potential application of the resulting radiotracer. nih.govsemanticscholar.org The phenylpropanol scaffold itself can be a structural component of molecules designed to interact with specific biological targets, making its radiolabeled versions valuable tools for in vitro studies.
The synthesis of isotopically labeled analogues of Benzenepropanol, 3-iodo- involves replacing the non-radioactive iodine with one of its radioisotopes, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I). nih.gov These radioisotopes have distinct decay properties that make them suitable for different research applications, from diagnostic imaging to therapeutic studies. nih.govsemanticscholar.org
Iodine-123 (¹²³I): With a half-life of 13.2 hours and gamma emission, ¹²³I is well-suited for diagnostic imaging studies. semanticscholar.org Molecules labeled with ¹²³I allow for the visualization and quantification of biological processes in vitro.
Iodine-125 (¹²⁵I): This isotope has a longer half-life of 59.4 days and decays by electron capture, emitting low-energy gamma rays and Auger electrons. semanticscholar.orgresearchgate.netnih.gov Its longer half-life makes it ideal for lengthy laboratory experiments, such as radioimmunoassays, and its Auger electron emissions are of interest in microdosimetry studies. researchgate.netnih.gov
Iodine-131 (¹³¹I): Emitting both beta particles and gamma rays, ¹³¹I has therapeutic and diagnostic applications. nih.gov The beta emission can be used to destroy targeted cells in therapeutic research, while the gamma emission allows for imaging.
The subcellular distribution of these labeled compounds plays a critical role in their radiotoxicity and effectiveness, a key consideration in the design of radiopharmaceuticals for research. researchgate.netnih.gov
Table 1: Properties of Medically Relevant Iodine Radioisotopes
| Isotope | Half-Life | Primary Emissions | Primary Use in Research Probes |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | In vitro imaging, receptor binding studies |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ), Auger electrons | Radioimmunoassays, autoradiography, long-term studies |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β⁻), Gamma (γ) | In vitro therapeutic models, imaging |
The incorporation of radioactive iodine into a precursor molecule like Benzenepropanol, 3-iodo- is typically performed at a late stage of the synthesis process to minimize handling of radioactive materials. nih.gov The process requires rapid and efficient methods due to the short half-lives of some isotopes. nih.gov
Common methods for radioiodination include:
Electrophilic Radioiodination: This is a widely used technique where radioactive iodide (e.g., from Na*I) is oxidized to an electrophilic species (I⁺). nih.gov This species then substitutes an atom (often hydrogen or a non-radioactive halogen) on the aromatic ring. Oxidizing agents like Chloramine-T or Iodogen are frequently employed for this purpose. epa.gov
Nucleophilic Radioiodination: In this method, the radioactive iodide anion (*I⁻) acts as a nucleophile, displacing a suitable leaving group on the precursor molecule. This approach can be facilitated by copper salt catalysis, which enhances the nucleophilic attack on an aryl halide. nih.gov
Organometallic Intermediates: Methods using organo-thallium or organo-tin intermediates can provide high efficiency and regioselectivity for radioiodination of phenyl rings, making them suitable for routine applications. osti.gov
After the radiolabeling reaction, purification is essential to remove unreacted radioiodide, the precursor molecule, and any byproducts. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method for purification and quality control, allowing for the separation and quantification of the desired radiolabeled product to ensure high radiochemical purity. nih.gov
Role in Advanced Organic Synthesis as a Versatile Building Block
Beyond its use in radiochemistry, the structure of Benzenepropanol, 3-iodo- makes it a versatile building block in advanced organic synthesis. The presence of an aryl iodide functional group provides a reactive site for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. arkat-usa.orgbeilstein-journals.org The propanol (B110389) side chain offers another point for chemical modification, allowing for the construction of complex molecular architectures.
The aryl iodide moiety is a key participant in numerous transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex aromatic systems, including polycyclic aromatic hydrocarbons and heterocyclic compounds.
Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst would replace the iodine atom with a new aryl or alkyl group, extending the carbon framework.
Heck Coupling: Coupling with an alkene under palladium catalysis would form a new carbon-carbon bond, enabling the synthesis of substituted styrenes and other complex olefinic structures.
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, would introduce an alkynyl group, a versatile handle for further transformations or for building rigid molecular scaffolds.
Furthermore, the iodo- and hydroxyl groups can be used in intramolecular cyclization reactions to form heterocyclic systems, such as chromanes or other oxygen-containing rings, which are common motifs in biologically active molecules. semanticscholar.org Iodine(V) reagents, for instance, are known to mediate such cyclizations. semanticscholar.org
The structure of Benzenepropanol, 3-iodo- is suitable for elaboration into more complex molecules that can serve as ligands for metal catalysts or as components of supramolecular assemblies. The aryl group can be functionalized to create bidentate or tridentate ligands capable of coordinating with transition metals for catalysis.
The iodine atom itself is a key feature in the design of supramolecular structures through a non-covalent interaction known as halogen bonding. nih.gov The iodine atom can act as a halogen bond donor, interacting with Lewis basic atoms (like oxygen or nitrogen) on adjacent molecules. This interaction can be used to direct the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional networks. nih.govresearchgate.net Research has shown that replacing a hydrogen atom with iodine in peptide sequences can dramatically enhance their ability to self-assemble into hydrogels, demonstrating the power of iodination in controlling supramolecular structures. nih.govaalto.fi
Integration into Functional Materials and Polymer Chemistry
The unique chemical properties of Benzenepropanol, 3-iodo- allow for its integration into functional materials and polymers, where it can impart specific characteristics. The ability of the iodine atom to participate in halogen bonding is particularly significant in materials science. researchgate.net
When incorporated as a monomeric unit into a polymer chain, the 3-iodo-phenyl group can serve as a site for post-polymerization modification using the cross-coupling reactions described previously. This allows for the precise tuning of the polymer's chemical and physical properties.
Moreover, the iodine atom can be used to control the macroscopic properties of the material through halogen-bond-driven self-assembly. researchgate.net By programming the sequence of halogen bond donors and acceptors within a polymer, it is possible to create highly ordered materials with anisotropic properties. For example, halogen bonding has been used to crosslink polymer brushes on a surface, allowing for the reversible tuning of surface wettability. researchgate.net This directed self-assembly can influence properties such as thermal stability, mechanical strength, and optical characteristics, opening avenues for the development of advanced functional materials, including sensors, responsive coatings, and materials for molecular recognition. nih.govresearchgate.net
Covalent Grafting onto Surfaces for Functionalization and Bio-Conjugation Research
The covalent attachment of molecules to surfaces is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for applications ranging from biocompatible implants to advanced electronics. The structure of Benzenepropanol, 3-iodo- makes it a promising candidate for surface functionalization through two primary anchor points: the aryl iodide and the propanol hydroxyl group.
The carbon-iodine bond on the benzene ring offers a versatile handle for covalent attachment to various substrates. Aryl iodides are known to participate in a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. These reactions could be employed to graft Benzenepropanol, 3-iodo- onto surfaces pre-functionalized with appropriate reaction partners, such as terminal alkynes, boronic acids, or alkenes. This approach allows for the creation of a robust, covalent linkage between the molecule and the surface.
Furthermore, the terminal hydroxyl group of the propanol side chain provides an alternative route for surface modification. Silanization, for instance, is a widely used technique where the hydroxyl group can react with silane-based coupling agents to modify silica-based surfaces like glass and silicon wafers. This process can introduce a layer of Benzenepropanol, 3-iodo-, with the iodo-phenyl group oriented away from the surface, available for further chemical transformations.
In the realm of bio-conjugation, the aryl iodide moiety is particularly valuable. It can serve as a reactive site for the attachment of biomolecules. nih.gov For example, through palladium-catalyzed cross-coupling reactions, molecules containing amino or thiol groups, which are common in proteins and peptides, can be linked to the aryl iodide. nih.gov This enables the immobilization of enzymes, antibodies, or other bioactive species onto a surface, creating biosensors or biocompatible coatings. The three-carbon chain of the propanol group also acts as a spacer, potentially reducing steric hindrance and improving the accessibility of the immobilized biomolecules.
Table 1: Potential Surface Functionalization Reactions Involving Benzenepropanol, 3-iodo-
| Reaction Type | Substrate Functional Group | Resulting Linkage | Potential Application |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Attachment to functionalized nanoparticles |
| Suzuki Coupling | Boronic Acid | Aryl-Aryl | Modification of conductive polymers |
| Heck Coupling | Alkene | Aryl-Alkene | Patterning of surfaces |
| Silanization | Silanol (on silica (B1680970) surfaces) | Si-O-C | Creation of self-assembled monolayers |
| Bioconjugation | Amine or Thiol (on biomolecules) | Aryl-N or Aryl-S | Immobilization of proteins for biosensors |
Precursor for Advanced Polymer Architectures and Macromolecular Design
The dual functionality of Benzenepropanol, 3-iodo- also positions it as a valuable monomer or initiator in the synthesis of advanced polymer architectures. The ability to participate in different types of polymerization reactions through its distinct functional groups allows for the design of complex macromolecules with controlled structures and properties.
The aryl iodide can be a key participant in various controlled radical polymerization (CRP) techniques. For instance, in Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the carbon-iodine bond can be activated to initiate the polymerization of vinyl monomers like styrenes and acrylates. dtic.mil This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The resulting polymers would feature a Benzenepropanol end-group, which could be used for further modifications.
Conversely, the hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or ethers, leading to the formation of biodegradable polyesters or polyethers. By employing Benzenepropanol, 3-iodo- as the initiator, polymers with a terminal 3-iodophenyl group are produced. This terminal group can then be used for post-polymerization modification, allowing for the synthesis of block copolymers or the attachment of the polymer to surfaces or other molecules.
The ability to combine these polymerization methods sequentially opens up possibilities for creating complex polymer architectures. For example, one could first use the hydroxyl group to synthesize a polyester (B1180765) chain and then use the terminal aryl iodide to initiate the growth of a second, different polymer block via a controlled radical polymerization technique. This would result in the formation of well-defined block copolymers with distinct segments that could self-assemble into nanostructured materials.
Table 2: Potential Polymerization Strategies Utilizing Benzenepropanol, 3-iodo-
| Role of Compound | Polymerization Technique | Monomers | Resulting Polymer Architecture |
| Initiator | Atom Transfer Radical Polymerization (ATRP) | Styrenes, Acrylates | Linear polymer with a Benzenepropanol end-group |
| Initiator | Ring-Opening Polymerization (ROP) | Lactide, Caprolactone | Polyester with a terminal 3-iodophenyl group |
| Monomer | Polycondensation | Diacids, Diisocyanates | Polyester or Polyurethane with pendant iodo-phenyl groups |
| Chain Transfer Agent | Reversible Addition-Fragmentation chain Transfer (RAFT) | Vinyl monomers | Polymer with a Benzenepropanol end-group |
Applications in Analytical Chemistry as a Reference Standard for Method Development (excluding basic identification)
In analytical chemistry, reference standards are crucial for the development, validation, and quality control of analytical methods. While basic identification is a primary use, the applications of well-characterized compounds extend further into method development for complex matrices and advanced analytical techniques.
Benzenepropanol, 3-iodo-, with its defined structure and mass, could serve as a valuable internal standard in chromatographic and mass spectrometric methods. The presence of iodine provides a distinct isotopic signature that can be readily detected by mass spectrometry, aiding in the quantification of structurally related analytes in complex samples. Its moderate polarity, imparted by the hydroxyl group, makes it suitable for both normal-phase and reversed-phase liquid chromatography.
For the development of methods aimed at detecting and quantifying halogenated organic pollutants in environmental samples, Benzenepropanol, 3-iodo- could be used as a surrogate standard. Surrogate standards are compounds that are chemically similar to the analytes of interest but not naturally found in the samples. They are added to a sample in a known amount before processing to monitor the efficiency of the entire analytical procedure, including extraction, cleanup, and analysis.
Furthermore, in the field of metabolomics and drug metabolism studies, iodinated compounds can be used as probes to develop and optimize analytical workflows for the identification of metabolites. researchgate.net The known structure of Benzenepropanol, 3-iodo- would allow researchers to predict potential metabolic transformations (e.g., oxidation of the alcohol, hydroxylation of the aromatic ring) and then develop analytical methods to detect these theoretical metabolites. The presence of the iodine atom would again serve as a unique marker to facilitate their identification in complex biological matrices.
Table 3: Potential Applications of Benzenepropanol, 3-iodo- in Analytical Method Development
| Application Area | Analytical Technique | Role of the Compound | Purpose |
| Quantitative Analysis | LC-MS, GC-MS | Internal Standard | Accurate quantification of related analytes |
| Environmental Analysis | Gas Chromatography with Electron Capture Detection (GC-ECD) | Surrogate Standard | Monitoring method performance for halogenated pollutants |
| Metabolomics | High-Resolution Mass Spectrometry | Metabolic Probe | Development of workflows for metabolite identification |
| Method Validation | High-Performance Liquid Chromatography (HPLC) | Reference Material | Assessing method accuracy, precision, and linearity |
Environmental Photochemistry and Degradation Pathways of Organoiodine Compounds
Abiotic Transformation Mechanisms of 3-Iodo-Benzenepropanol in Aquatic and Atmospheric Systems
Abiotic transformation processes, which are non-biological in nature, play a crucial role in the degradation of organic pollutants in the environment. For 3-Iodo-Benzenepropanol, the primary abiotic degradation pathways are expected to be photolysis and, to a lesser extent, reaction with atmospheric oxidants.
Photolysis in Aquatic Systems:
Direct photolysis, the process by which a molecule is broken down by absorbing a solar photon, is anticipated to be a significant degradation pathway for 3-Iodo-Benzenepropanol in sunlit aquatic environments. researchgate.net The carbon-iodine (C-I) bond is considerably weaker than carbon-hydrogen (C-H), carbon-carbon (C-C), and other carbon-halogen bonds, making it more susceptible to cleavage upon absorption of ultraviolet radiation.
| Bond Type | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-I | ~240 |
| C-Br | ~280 |
| C-Cl | ~340 |
| C-H (in benzene) | ~470 |
The photolytic cleavage of the C-I bond in 3-Iodo-Benzenepropanol would likely result in the formation of a phenylpropanol radical and an iodine radical. These reactive species would then undergo further reactions. Indirect photolysis, mediated by natural photosensitizers in the water such as dissolved organic matter (DOM), could also contribute to the degradation of 3-Iodo-Benzenepropanol. researchgate.net
Hydrolysis is not expected to be a significant degradation pathway for 3-Iodo-Benzenepropanol under typical environmental pH conditions, as aryl halides are generally resistant to hydrolysis. nih.gov
Degradation in Atmospheric Systems:
In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated oxidants, most notably the hydroxyl radical (OH•). The reaction of 3-Iodo-Benzenepropanol with OH radicals is expected to be the dominant atmospheric removal process. nih.govuclm.es This reaction would likely proceed via hydrogen abstraction from the propanol (B110389) side chain, particularly from the carbon atoms adjacent to the hydroxyl and phenyl groups, or by the addition of the OH radical to the aromatic ring. nih.govcopernicus.orgresearchgate.net The presence of the iodine atom may also influence the reaction kinetics. The atmospheric lifetime of 3-Iodo-Benzenepropanol is expected to be relatively short due to these rapid oxidative reactions. nih.gov
Biodegradation Potential and Microbial Interactions in Environmental Matrices
Biodegradation, the breakdown of organic substances by microorganisms, is a critical process in the removal of pollutants from the environment. nih.gov While data specific to 3-Iodo-Benzenepropanol is scarce, the biodegradation potential can be inferred from the behavior of other organoiodine compounds and the non-iodinated parent molecule, benzenepropanol.
Organoiodine compounds are known to be susceptible to biodegradation, in some cases more so than their chlorinated analogs. researchgate.netwikipedia.org A key microbial process for the degradation of halogenated aromatic compounds is reductive dehalogenation, which is the removal of a halogen substituent with the concurrent addition of electrons. This process is often carried out by anaerobic bacteria. wikipedia.org It is plausible that 3-Iodo-Benzenepropanol could undergo reductive deiodination in anoxic environments such as sediments and some soils, yielding 3-phenylpropanol.
The parent compound, 3-phenylpropanol, is considered to be biodegradable, which suggests that once the iodine atom is removed, the resulting molecule can be further mineralized by a variety of microorganisms under both aerobic and anaerobic conditions. nih.gov The initial dehalogenation step is therefore likely to be the rate-limiting factor in the complete biodegradation of 3-Iodo-Benzenepropanol.
Modeling Environmental Fate, Persistence, and Bioaccumulation Potential (Theoretical)
Environmental fate models are computational tools used to predict the distribution, persistence, and accumulation of chemicals in the environment. researchgate.netrsc.orgresearchgate.netup.ptdefra.gov.uk These models utilize the physicochemical properties of a substance to estimate its partitioning between air, water, soil, and biota.
Persistence:
The persistence of a chemical is determined by its resistance to degradation. Based on the susceptibility of the C-I bond to photolysis and the potential for biodegradation, it is hypothesized that 3-Iodo-Benzenepropanol may not be highly persistent in the environment, particularly in compartments exposed to sunlight and microbial activity. However, in the absence of these degradation pathways, such as in deep soil or groundwater, its persistence could be significantly longer.
Bioaccumulation:
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. A key parameter used to estimate bioaccumulation potential is the octanol-water partition coefficient (Kow), which reflects a chemical's lipophilicity. The introduction of an iodine atom to the benzenepropanol structure is expected to increase its log Kow value, thereby increasing its potential for bioaccumulation in aquatic organisms compared to the parent compound. industrialchemicals.gov.au While benzenepropanol has a low potential for bioconcentration, the increased lipophilicity of the iodinated form suggests a higher potential for partitioning into fatty tissues. nih.govindustrialchemicals.gov.au
| Compound | Estimated Log Kow | Estimated Bioaccumulation Potential |
|---|---|---|
| Benzenepropanol | 1.88 | Low |
| Benzenepropanol, 3-iodo- | >3.0 (estimated) | Moderate |
Transformation Products and Their Environmental Implications
The degradation of 3-Iodo-Benzenepropanol will result in the formation of various transformation products, the nature of which will depend on the degradation pathway. nih.govnih.gov
From Photolysis and Biodegradation: The primary initial transformation product from both photolytic cleavage of the C-I bond and reductive dehalogenation is expected to be 3-phenylpropanol . This compound is generally considered to be of lower toxicological concern than many halogenated aromatic compounds. Further degradation of 3-phenylpropanol would proceed through established pathways for aromatic alcohol biodegradation, likely involving oxidation of the alcohol group and eventual cleavage of the aromatic ring.
From Atmospheric Oxidation: The reaction with hydroxyl radicals in the atmosphere is likely to produce a more complex mixture of oxygenated products, including aldehydes, ketones, and hydroxylated derivatives, before eventual mineralization to carbon dioxide and water.
The environmental implications of these transformation products are an important consideration. While the initial dehalogenation product, 3-phenylpropanol, is likely less hazardous, some intermediate products of degradation can be more toxic or persistent than the parent compound. mdpi.comceon.rs The fate of the iodine released into the environment is also of note. It will primarily exist as iodide, which can be taken up by organisms and participate in various biogeochemical cycles.
| Degradation Pathway | Potential Transformation Products |
|---|---|
| Aquatic Photolysis | 3-Phenylpropanol, Iodide |
| Anaerobic Biodegradation | 3-Phenylpropanol, Iodide |
| Atmospheric Oxidation | Hydroxylated and oxygenated derivatives of 3-Iodo-Benzenepropanol, 3-Phenylpropanol derivatives |
Future Research Directions, Research Gaps, and Emerging Paradigms
Development of Sustainable and Green Synthetic Routes for Benzenepropanol, 3-iodo-
The pharmaceutical and chemical industries are increasingly pressured to adopt sustainable practices, moving away from hazardous reagents and energy-intensive processes. dntb.gov.uachemrxiv.org The synthesis of Benzenepropanol, 3-iodo- is an area ripe for the application of green chemistry principles.
Traditional synthesis routes for similar compounds often rely on multi-step processes with significant waste generation. A greener approach could start from naturally derived materials. For instance, cinnamaldehyde (B126680), which can be obtained from plant sources, is a precursor to 3-phenylpropan-1-ol. google.com A sustainable pathway to Benzenepropanol, 3-iodo- could involve the catalytic hydrogenation of cinnamaldehyde followed by a regioselective iodination step using greener methods. google.com
Key green chemistry strategies applicable to the synthesis of Benzenepropanol, 3-iodo- include:
Catalysis: Employing biocatalysts (enzymes) or heterogeneous catalysts can lead to higher selectivity, milder reaction conditions, and easier product separation. chemrxiv.orgresearchgate.net For the alcohol functionality, biocatalytic oxidations or reductions are well-established green alternatives. researchgate.net For the iodination step, using molecular iodine with a green oxidant or electrocatalysis can avoid harsher traditional reagents. mdpi.com
Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with safer alternatives like water, bio-based solvents, or supercritical CO2 can significantly reduce the environmental footprint of the synthesis. dntb.gov.ua
Energy Efficiency: The use of microwave-assisted synthesis or continuous flow processing can reduce reaction times and energy consumption compared to conventional batch processing. dntb.gov.uachemrxiv.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. arxiv.org This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.
Below is a comparative table illustrating a hypothetical shift from a traditional to a green synthetic approach.
| Feature | Traditional Synthetic Route (Illustrative) | Green Synthetic Route (Proposed) |
| Starting Material | Petroleum-derived benzene (B151609) or related compounds | Cinnamaldehyde from natural sources google.com |
| Key Steps | Friedel-Crafts acylation, reduction, halogenation with harsh reagents | Catalytic hydrogenation, regioselective direct iodination google.comrsc.org |
| Catalysts | Stoichiometric Lewis acids, heavy metal reagents | Biocatalysts, recyclable heterogeneous catalysts, molecular iodine researchgate.netresearchgate.netmdpi.com |
| Solvents | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol, or solvent-free conditions dntb.gov.ua |
| Energy Input | High temperatures, prolonged reaction times | Ambient temperatures, microwave or flow chemistry for efficiency dntb.gov.uarsc.org |
| Waste Profile | Significant generation of hazardous waste | Minimized waste, biodegradable byproducts |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Retrosynthetic Analysis
Predictive Chemistry: ML models are increasingly used to predict various aspects of chemical reactions:
Reaction Yield Prediction: By analyzing features of reactants, reagents, and solvents, ML algorithms can predict the likely yield of a reaction, helping chemists to prioritize more efficient routes before heading to the lab. arxiv.orgnih.govibm.comnih.gov
Reaction Condition Recommendation: AI systems can suggest optimal reaction conditions (temperature, solvent, catalyst, etc.) by learning from vast datasets of successful and failed experiments. nih.gov
Property Prediction: ML models can forecast the physicochemical and biological properties of new molecules. nih.govnamiki-s.co.jp This could be used to predict the potential utility or toxicity of Benzenepropanol, 3-iodo- and its derivatives.
| Parameter | Proposed Route 1 | Proposed Route 2 |
| Precursors | 3-Iodobenzaldehyde (B1295965), Ethylmagnesium bromide | 3-Phenylpropan-1-ol, N-Iodosuccinimide |
| Key Transformation | Grignard reaction followed by reduction | Electrophilic aromatic substitution |
| Predicted Yield | 75% | 68% |
| Confidence Score | 0.92 | 0.85 |
| Green Score | Moderate (requires anhydrous conditions) | High (potentially milder conditions) |
Unexplored Applications in Niche Chemical Sciences and Interdisciplinary Research Fields
The true potential of Benzenepropanol, 3-iodo- likely lies in its application as a versatile building block in more complex molecular architectures. The presence of three distinct functional handles—the hydroxyl group, the aromatic ring, and the carbon-iodine bond—makes it a valuable intermediate.
Medicinal Chemistry and Drug Discovery: Halogenated compounds are prevalent in pharmaceuticals, with the halogen atom often contributing to improved binding affinity, metabolic stability, or bioavailability. nih.gov The iodine atom in Benzenepropanol, 3-iodo- can participate in halogen bonding, a noncovalent interaction that is increasingly recognized as important for drug-target binding. namiki-s.co.jp Furthermore, the C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of diverse molecular fragments. This makes the compound a valuable scaffold for building libraries of potential drug candidates. For instance, iodophenyl derivatives have been explored in the synthesis of kinase inhibitors and other biologically active molecules. researchgate.net
Materials Science: Aromatic and halogenated compounds are fundamental to the design of functional organic materials. The iodophenyl moiety can influence the packing of molecules in the solid state, potentially leading to materials with interesting electronic or photophysical properties. science.gov The propanol (B110389) side chain offers a site for polymerization or attachment to surfaces, suggesting potential applications in the development of functional polymers, liquid crystals, or organic semiconductors.
Chemical Biology and Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This would transform Benzenepropanol, 3-iodo- into a radiotracer for use in biological research, single-photon emission computed tomography (SPECT), or positron emission tomography (PET) imaging, depending on the isotope. Iodinated compounds like AM-694 have been used to map the distribution of receptors in the body. wikipedia.org The molecule could be designed to target specific enzymes or receptors, allowing for non-invasive visualization of biological processes.
Challenges and Opportunities in Benzenepropanol, 3-iodo- Related Research and Development
Despite its potential, research into Benzenepropanol, 3-iodo- faces several challenges that also represent significant opportunities for innovation.
Challenges:
Regioselectivity: A key challenge in the synthesis is controlling the position of the iodine atom on the benzene ring. Direct iodination of 3-phenylpropanol could lead to a mixture of ortho-, meta-, and para-isomers, requiring difficult purification steps. Developing highly regioselective catalysts for C-H functionalization is a major hurdle. rsc.org
Data Scarcity for AI Models: The performance of AI and ML models is highly dependent on the quality and quantity of training data. arxiv.org For less common molecules like Benzenepropanol, 3-iodo-, there may be insufficient data in existing databases to allow for accurate predictions, a challenge known as operating in a "low-data environment". acs.org
Scalability of Green Processes: While many green chemistry techniques are effective at the lab scale, scaling them up for industrial production can be challenging. For example, the cost and stability of biocatalysts can be prohibitive for large-scale synthesis.
Stability: The carbon-iodine bond is the weakest of the carbon-halogen bonds, which can lead to compound instability under certain conditions, such as exposure to light or in the presence of certain reagents.
Opportunities:
Catalyst Development: There is a significant opportunity to design novel catalysts—whether metal-based, organocatalysts, or enzymes—that can achieve highly regioselective and sustainable iodination of phenylpropanol derivatives.
Advanced C-H Functionalization: The field of C-H bond activation offers a paradigm shift in synthesis, allowing for the direct conversion of C-H bonds to C-I bonds. dntb.gov.ua Advancing these methods could provide a highly efficient and atom-economical route to Benzenepropanol, 3-iodo-.
Autonomous Synthesis: The integration of AI with automated robotic systems presents the future of chemical synthesis. synthiaonline.com Developing a fully automated platform for the on-demand synthesis of Benzenepropanol, 3-iodo- and its derivatives would drastically accelerate research and development cycles.
New Interdisciplinary Applications: By collaborating with biologists, materials scientists, and medical researchers, chemists can uncover novel applications for this versatile molecule, from new therapeutic agents to advanced functional materials.
The following table summarizes the key challenges and the corresponding opportunities in the field.
| Challenge | Opportunity |
| Poor regioselectivity in synthesis | Development of novel, highly selective catalysts and C-H activation methods dntb.gov.uarsc.org |
| Lack of data for predictive AI models | Generation of high-quality reaction data; development of AI models for low-data environments acs.org |
| Difficulty in scaling up green synthetic routes | Innovations in process chemistry, catalyst recycling, and flow chemistry |
| Potential instability of the C-I bond | Exploration of protective group strategies and reaction conditions that preserve the C-I bond |
Q & A
What are the recommended synthetic routes for 3-iodo-benzenepropanol, and how can reaction efficiency be optimized?
Basic Research Focus
The synthesis of 3-iodo-benzenepropanol typically involves iodocyclization or electrophilic iodination. A validated method utilizes iodine (I₂) in dichloromethane at ambient temperature for electrophilic cyclization of propargyl alcohol derivatives, achieving yields >80% under optimized conditions . Key parameters for optimization include:
- Catalyst selection : I₂ or N-iodosuccinimide (NIS) for regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance iodine activation.
- Temperature control : Room temperature minimizes side reactions like over-iodination.
Characterization via GC-MS or HPLC (as in ) is critical to confirm purity and structure .
How should researchers address discrepancies in spectral data (e.g., NMR, IR) for 3-iodo-benzenepropanol derivatives?
Advanced Research Focus
Contradictions in spectral data often arise from impurities, solvent effects, or tautomerism. To resolve these:
- Cross-validate with reference databases : Use NIST Chemistry WebBook (e.g., 3-iodo-benzenepropanol’s IR/NMR spectra) .
- Control experiments : Re-synthesize the compound under inert conditions to exclude oxidative byproducts.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
What methodologies are recommended for analyzing the stability of 3-iodo-benzenepropanol under varying storage conditions?
Basic Research Focus
Stability studies should assess:
- Thermal degradation : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Light sensitivity : Conduct UV-Vis spectroscopy under accelerated light exposure (e.g., 254 nm UV lamp).
- Humidity effects : Monitor hydrolysis via HPLC, noting iodine loss or ring-opening byproducts .
Store samples in amber vials at –20°C under argon, as iodine substituents are prone to photolytic cleavage .
How can computational chemistry predict the reactivity of 3-iodo-benzenepropanol in cross-coupling reactions?
Advanced Research Focus
Density Functional Theory (DFT) studies can model:
- Iodine’s leaving group ability : Calculate bond dissociation energies (BDEs) for C–I bonds.
- Transition states : Simulate Suzuki-Miyaura coupling pathways using Pd catalysts.
- Solvent interactions : Use COSMO-RS to predict solvation effects on reaction rates.
Validate predictions with experimental kinetics (e.g., monitoring reaction progress via GC-MS) .
What strategies mitigate iodine displacement side reactions during functionalization of 3-iodo-benzenepropanol?
Advanced Research Focus
Competing nucleophilic substitution can be minimized by:
- Protecting groups : Temporarily block the hydroxyl group with TMSCl or acetyl chloride .
- Low-temperature catalysis : Perform reactions at –78°C with Pd(PPh₃)₄ to suppress β-hydride elimination.
- Steric hindrance : Introduce bulky substituents adjacent to the iodine to shield the C–I bond .
How do regulatory guidelines (e.g., EPA, NIH) impact the handling and disposal of 3-iodo-benzenepropanol?
Basic Research Focus
Under 40 CFR §721.10215, 3-iodo-benzenepropanol may require:
- Significant New Use Reporting (SNUR) : For industrial-scale applications .
- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before incineration.
- Safety protocols : Use fume hoods and PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure .
What are the challenges in scaling up 3-iodo-benzenepropanol synthesis from milligram to gram quantities?
Advanced Research Focus
Scale-up challenges include:
- Exothermic reactions : Use jacketed reactors with temperature control to manage heat from iodination.
- Purification bottlenecks : Replace column chromatography with distillation or recrystallization (e.g., using hexane/EtOAc).
- Yield optimization : Design flow reactors for continuous iodination, improving mixing and reducing iodine waste .
How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic tracing studies of 3-iodo-benzenepropanol derivatives?
Advanced Research Focus
Isotopic labels enable:
- Tracer studies : Synthesize 3-iodo-[¹³C]-benzenepropanol to track metabolic pathways via LC-MS.
- Mechanistic insights : Use deuterium-labeled analogs (e.g., D₃ at the propyl chain) to study enzymatic hydroxylation kinetics .
Labeling protocols require anhydrous conditions and specialized catalysts (e.g., Crabtree’s catalyst for hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
